molecular formula C22H27NO9 B1140406 O-Desmethyl-Galanthamin-beta-D-Glucuronid CAS No. 464189-54-6

O-Desmethyl-Galanthamin-beta-D-Glucuronid

Katalognummer: B1140406
CAS-Nummer: 464189-54-6
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: XDVUICJRQISSRL-KTEHNTIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

O-Desmethyl galanthamine β-D-glucuronide is formed through the metabolic process involving the enzyme UDP-glucuronosyltransferase, which conjugates glucuronic acid to various substrates. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential.

Key Pharmacokinetic Properties:

  • Absorption and Bioavailability: O-desmethyl galanthamine β-D-glucuronide exhibits high oral bioavailability due to its solubility and stability in gastrointestinal conditions.
  • Metabolism: The primary metabolic pathway involves glucuronidation, which enhances the solubility of the compound, facilitating renal excretion. Studies indicate that approximately 14-24% of administered galantamine can be converted into this glucuronide form in extensive metabolizers of CYP2D6 .
  • Elimination Half-Life: The elimination half-life of O-desmethyl galanthamine β-D-glucuronide is influenced by factors such as age, liver function, and genetic polymorphisms affecting glucuronidation enzymes.

Therapeutic Implications

O-Desmethyl galanthamine β-D-glucuronide may enhance the therapeutic profile of galantamine in several ways:

  • Synergistic Effects: By increasing the duration and intensity of acetylcholine receptor stimulation, this metabolite may improve cognitive outcomes in Alzheimer's patients when administered alongside galantamine .
  • Reduced Side Effects: The glucuronidation process may lead to reduced toxicity compared to unmodified galantamine, as it facilitates safer elimination from the body .

Case Studies and Clinical Research

Several studies have investigated the efficacy and safety of O-desmethyl galanthamine β-D-glucuronide in clinical settings:

Study 1: Efficacy in Mild Cognitive Impairment

A randomized controlled trial assessed the impact of galantamine on subjects with mild cognitive impairment (MCI). The study found that while O-desmethyl galanthamine β-D-glucuronide did not significantly influence conversion rates to dementia, it was associated with improved cognitive scores in certain assessments .

Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, researchers measured plasma concentrations of O-desmethyl galanthamine β-D-glucuronide following administration of galantamine. Results indicated that peak concentrations occurred approximately one hour post-dose, with significant inter-individual variability observed due to genetic factors affecting glucuronidation pathways .

Summary Table of Findings

StudyPopulationInterventionKey Findings
Study 1Subjects with MCIGalantamine (16-24 mg/day)No significant conversion to dementia; improved cognitive scores in some assessments
Study 2Healthy VolunteersGalantamine administrationPeak plasma concentrations reached at 1 hour; variability due to genetic factors

Wirkmechanismus

Target of Action

O-Desmethyl Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . Galanthamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme , which is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

Galanthamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The primary biochemical pathway affected by galanthamine is the cholinergic pathway. By inhibiting the AChE enzyme, galanthamine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .

Pharmacokinetics

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .

Result of Action

The increased acetylcholine concentration in the synaptic cleft enhances cholinergic neuron function and signaling . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl galanthamine b-D-glucuronide typically involves the glucuronidation of O-Desmethyl galanthamine. This process can be carried out using various glucuronidation agents under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for O-Desmethyl galanthamine b-D-glucuronide are not widely documented in public literature. it is generally produced in specialized chemical manufacturing facilities that adhere to strict quality control and safety standards .

Analyse Chemischer Reaktionen

Types of Reactions

O-Desmethyl galanthamine b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to O-Desmethyl galanthamine b-D-glucuronide include:

Uniqueness

O-Desmethyl galanthamine b-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility, stability, and biological activity. This makes it a valuable compound for studying the pharmacokinetics and metabolism of galanthamine .

Biologische Aktivität

O-Desmethyl galanthamine β-D-glucuronide is a significant metabolite of galanthamine, a drug primarily used for the treatment of Alzheimer's disease. This compound plays a crucial role in understanding the pharmacokinetics and biological activities associated with galanthamine. This article provides a detailed overview of its biological activity, mechanisms, and implications in therapeutic contexts, supported by research findings and data tables.

O-Desmethyl galanthamine β-D-glucuronide operates primarily through the cholinergic system. The compound enhances the concentration of acetylcholine (ACh) in the synaptic cleft by inhibiting acetylcholinesterase (AChE), leading to improved cholinergic neurotransmission. This mechanism is critical for cognitive functions, particularly in conditions like Alzheimer’s disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Increases ACh levels, enhancing cholinergic signaling.
  • Allosteric Modulation : Acts on nicotinic receptors, further supporting neurotransmission.

Pharmacokinetics

The pharmacokinetics of O-desmethyl galanthamine β-D-glucuronide are characterized by its metabolism and clearance. Approximately 20–25% of the drug is cleared renally in healthy individuals. The compound undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to its glucuronidation.

Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability90-100%
Tmax (Time to Maximum Concentration)~1 hour
Volume of Distribution175 L
Plasma Protein Binding~18%
Renal Clearance20-25% of total clearance

Biological Activity

Research indicates that O-desmethyl galanthamine β-D-glucuronide exhibits various biological activities that contribute to its therapeutic potential:

  • Neuroprotective Effects : Studies suggest that this metabolite may help protect neurons from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases.
  • Cognitive Enhancement : By increasing ACh levels, it may improve memory and learning capabilities in patients with cognitive impairments.
  • Potential Anti-inflammatory Properties : Emerging research indicates that it may modulate inflammatory responses, although this area requires further investigation.

Case Studies and Research Findings

Several studies have explored the effects and applications of O-desmethyl galanthamine β-D-glucuronide:

  • Study on Alzheimer’s Disease : A clinical trial demonstrated that patients receiving galanthamine showed significant improvements in cognitive function compared to placebo groups. The role of O-desmethyl galanthamine β-D-glucuronide as a metabolite was highlighted in pharmacokinetic assessments .
  • Metabolism Study : Research focused on the metabolic pathways revealed that O-desmethyl galanthamine β-D-glucuronide accounts for a notable fraction of the drug's total plasma concentration after administration, emphasizing its relevance in therapeutic monitoring .

Eigenschaften

CAS-Nummer

464189-54-6

Molekularformel

C22H27NO9

Molekulargewicht

449.4 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1

InChI-Schlüssel

XDVUICJRQISSRL-KTEHNTIYSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomerische SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Kanonische SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Synonyme

(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6-hydroxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-3-yl β-D-Glucopyranosiduronic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.